BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE
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Overview
Description
BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE is an organosilicon compound characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom further bonded to two methyl groups and a 3-chloro-2-methyl-propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE typically involves the hydrosilylation reaction. This reaction includes the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The general synthetic route can be summarized as follows:
Starting Materials: The synthesis begins with the preparation of 3-chloro-2-methyl-propene and 1,1,3,3-tetramethyl-disiloxane.
Catalyst: A platinum-based catalyst, such as Karstedt’s catalyst, is commonly used to facilitate the hydrosilylation reaction.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 80-100°C) to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with efficient mixing and temperature control systems.
Continuous Flow Systems: Continuous flow reactors may be employed to enhance production efficiency and yield.
Purification: The final product is purified using techniques such as distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as alkoxy-silanes, amino-silanes, or thio-silanes are formed.
Oxidation Products: Silanols or siloxanes are the primary products.
Reduction Products: Silanes are the major products formed.
Scientific Research Applications
BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophilic sites on biomolecules, leading to modifications that enhance stability or functionality.
Pathways Involved: The compound may participate in pathways involving siloxane bond formation or cleavage, influencing the properties of the modified molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis-(3-chloro-2-methyl-propyl)-1,1,3,3-tetramethyl-disilazane: Similar structure but contains a nitrogen atom instead of an oxygen atom.
1,3-Bis-(3-chloro-2-methyl-propyl)-1,1,3,3-tetramethyl-disilane: Similar structure but lacks the oxygen atom between the silicon atoms.
Uniqueness
BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE is unique due to the presence of the oxygen atom between the silicon atoms, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
(3-chloro-2-methylpropyl)-[(3-chloro-2-methylpropyl)-dimethylsilyl]oxy-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28Cl2OSi2/c1-11(7-13)9-16(3,4)15-17(5,6)10-12(2)8-14/h11-12H,7-10H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECGSMRYEXLPFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[Si](C)(C)O[Si](C)(C)CC(C)CCl)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2OSi2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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